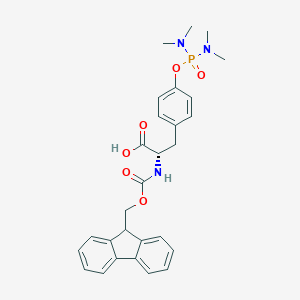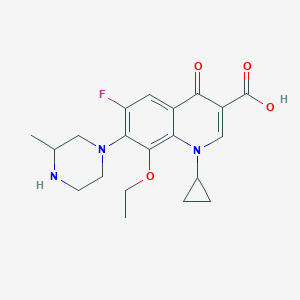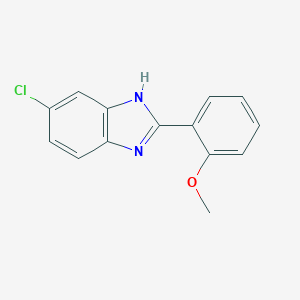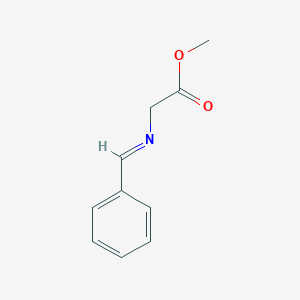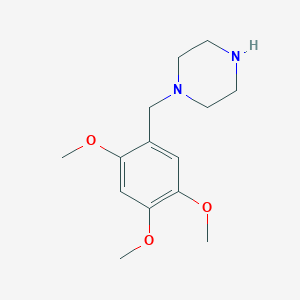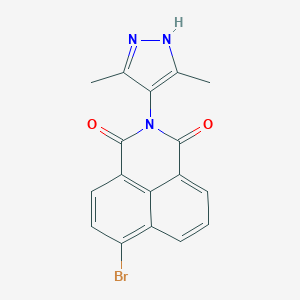
6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione, also known as BPIP, is a synthetic compound that has been of great interest in recent years due to its potential applications in scientific research. BPIP belongs to the class of isoquinoline derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
作用機序
The mechanism of action of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione is not fully understood, but studies have suggested that it may act through multiple pathways. 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to inhibit the reverse transcriptase activity of HIV, which is essential for viral replication.
生化学的および生理学的効果
6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione can reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to inhibit the reverse transcriptase activity of HIV by binding to the enzyme's active site.
実験室実験の利点と制限
One advantage of using 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione in lab experiments is its ability to target multiple pathways, making it a potentially useful tool for studying complex biological processes. Additionally, 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to have low toxicity in vitro, making it a relatively safe compound to use in lab experiments. However, one limitation of using 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione. One area of interest is the development of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione's potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione and its potential interactions with other compounds.
合成法
The synthesis of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione involves a multi-step process that requires expertise in organic chemistry. The first step involves the condensation of 2-amino-5-bromo-1,3-dimethylbenzene with 3,5-dimethyl-4-nitropyrazole in the presence of a base to form the intermediate product. This intermediate is then reduced to the corresponding amine using a reducing agent. The amine is then reacted with 1,3-dioxoisoindoline-2-carboxylic acid in the presence of a coupling agent to form the final product, 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione.
科学的研究の応用
6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to exhibit a range of biological activities that make it a promising candidate for scientific research. Studies have shown that 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to have anti-viral effects against human immunodeficiency virus (HIV) by inhibiting viral replication.
特性
CAS番号 |
51461-22-4 |
|---|---|
製品名 |
6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione |
分子式 |
C17H12BrN3O2 |
分子量 |
370.2 g/mol |
IUPAC名 |
6-bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H12BrN3O2/c1-8-15(9(2)20-19-8)21-16(22)11-5-3-4-10-13(18)7-6-12(14(10)11)17(21)23/h3-7H,1-2H3,(H,19,20) |
InChIキー |
UKRUVKDTLCRXNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
正規SMILES |
CC1=C(C(=NN1)C)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
その他のCAS番号 |
51461-22-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





